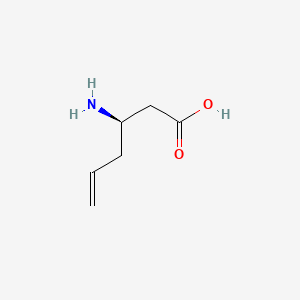

(R)-3-Aminohex-5-enoic acid

説明

BenchChem offers high-quality (R)-3-Aminohex-5-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Aminohex-5-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3R)-3-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMNCMYSSFWTCS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82448-92-8 | |

| Record name | (R)-3-Amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(R)-3-Aminohex-5-enoic acid chemical properties

Technical Monograph: (R)-3-Aminohex-5-enoic Acid

(R)-

Executive Summary

(R)-3-Aminohex-5-enoic acid (CAS: 269726-95-6 for Fmoc-derivative context) is a chiral

The terminal alkene (vinyl) functionality at the

Structural & Physicochemical Profile

The molecule is characterized by a zwitterionic core typical of amino acids, but with increased lipophilicity due to the homoallyl side chain.

| Property | Data | Notes |

| IUPAC Name | (3R)-3-Aminohex-5-enoic acid | |

| Common Name | (R)- | "Homo" indicates the extra backbone methylene. |

| Molecular Formula | ||

| Molecular Weight | 129.16 g/mol | Free acid basis. |

| Chiral Center | C3 (R-configuration) | Derived from D-Allylglycine via homologation. |

| pKa (Estimated) | Typical for | |

| Solubility | Moderate water solubility; high solubility in polar organic solvents. | |

| Stability | High | Resistant to racemization due to the |

Stereochemical Note: The (R)-enantiomer of 3-aminohex-5-enoic acid typically correlates with the D-configuration of the starting

Synthetic Routes & Process Chemistry

While enzymatic resolution is possible, the industry standard for high-purity synthesis—particularly for drug development where enantiomeric excess (

Mechanism: The Wolff Rearrangement

The transformation involves the conversion of an

Figure 1: The Arndt-Eistert homologation pathway converting the

Reactivity Profile: The Olefin Handle

The terminal alkene at C5 is the defining feature of this molecule, enabling "Stapling" and "Foldamer" applications.

A. Ring-Closing Metathesis (RCM)

In peptide synthesis, two residues of (R)-3-aminohex-5-enoic acid (or one paired with another olefinic residue) can be cross-linked using Grubbs catalysts. This forms a hydrocarbon "staple" that locks the peptide into a specific conformation, often increasing cell permeability and target affinity.

B. Cross-Coupling & Functionalization

-

Heck Reaction: The vinyl group can undergo Pd-catalyzed coupling with aryl halides to introduce fluorescent tags or affinity handles.

-

Thiol-Ene Click: Radical addition of thiols across the double bond allows for late-stage modification with carbohydrates or PEG chains (PEGylation) to improve half-life.

Figure 2: Divergent reactivity profile of the vinyl-functionalized

Experimental Protocol: Synthesis via Homologation

Objective: Synthesis of Fmoc-(R)-3-aminohex-5-enoic acid from Fmoc-D-Allylglycine. Scale: 5.0 mmol basis.

Reagents:

-

Fmoc-D-Allylglycine (1.0 eq)

-

Isobutyl chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

TMS-Diazomethane (2.0 M in hexanes) (1.5 eq)

-

Silver Benzoate (0.1 eq)

-

Solvents: THF (anhydrous), 1,4-Dioxane, Water.

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Fmoc-D-Allylglycine (1.69 g, 5 mmol) in anhydrous THF (25 mL) under Argon. Cool to -15°C.

-

Add NMM (0.61 mL, 5.5 mmol) followed dropwise by isobutyl chloroformate (0.72 mL, 5.5 mmol).

-

Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.

-

-

Diazoketone Formation:

-

Filter the mixture quickly under Argon to remove salts (optional but recommended for purity).

-

Add TMS-Diazomethane (3.75 mL, 7.5 mmol) to the filtrate at -15°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

-

Safety: Quench excess diazomethane with dilute acetic acid until nitrogen evolution ceases. Concentrate in vacuo to yield the yellow diazoketone solid.

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in 1,4-dioxane/water (9:1, 30 mL).

-

Add Silver Benzoate (115 mg, 0.5 mmol).

-

Sonication: Place the flask in an ultrasound bath. Sonicate until nitrogen evolution ceases (typically 30–60 mins). The solution will turn dark (colloidal silver).

-

Alternative: If sonication is unavailable, reflux at 70°C, but sonication preserves the Fmoc group better.

-

-

Workup & Purification:

-

Acidify with 1M HCl to pH ~2.

-

Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

. -

Purification: Flash column chromatography (Hexane:EtOAc with 1% AcOH).

-

Validation: Verify product via LC-MS (Expected Mass:

for Fmoc-derivative).

-

Quality Control & Analytical Standards

To ensure the material is suitable for drug development applications, the following specifications must be met:

-

Enantiomeric Excess (

): >98%.-

Method: Chiral HPLC using a Chiralpak AD-H column. Mobile phase: Hexane/IPA (90:10).

-

-

Chemical Purity: >97% (HPLC at 214 nm).

-

NMR Verification (

NMR, 400 MHz,-

Look for the

-proton signals (multiplet at ~4.0 ppm). -

Verify the vinyl group: Terminal alkene protons at 5.1–5.2 ppm (multiplet) and internal alkene proton at 5.7–5.9 ppm.

-

Verify diastereotopic

-protons (ABX system next to the carboxyl).

-

References

-

Seebach, D., et al. (1996).

-Peptides Consisting of Homologated Proteinogenic Amino Acids." Helvetica Chimica Acta. Link -

Guichard, G., & Huc, I. (2011). "Synthetic Foldamers." Chemical Communications. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

-

Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie. Link

Sources

Technical Guide: Discovery and Synthesis of (R)-3-Aminohex-5-enoic Acid

Executive Summary

Subject: (R)-3-Aminohex-5-enoic acid (CAS: 82448-92-8 / 332064-79-6)

Class:

-

GABA-AT Inhibition: It acts as a structural analog to the antiepileptic drug Vigabatrin (4-aminohex-5-enoic acid), showing potential as a mechanism-based inhibitor of GABA transaminase (GABA-AT).

-

Foldamer Engineering: In peptide synthesis, it functions as a "stapling handle." The allyl group allows for Ring-Closing Metathesis (RCM) to create macrocyclic

-peptides with enhanced proteolytic stability and defined secondary structures (helices/sheets).

This guide details the discovery context, the definitive synthesis protocol via Arndt-Eistert homologation, and the mechanistic principles governing its application.

Chemical Profile & Stereochemistry

| Property | Specification |

| IUPAC Name | (3R)-3-aminohex-5-enoic acid |

| Common Name | |

| CAS Number | 82448-92-8 (HCl salt); 332064-79-6 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 129.16 g/mol (Free base) |

| Chirality | (R)-Enantiomer (Derived from D-Allylglycine) |

| Key Functional Groups | Primary Amine ( |

The Discovery Context: From Analog to Scaffold

The "discovery" of (R)-3-aminohex-5-enoic acid was not a singular isolation event from nature but a rational design triumph in two distinct fields:

A. The GABA-AT Inhibitor Hypothesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain.[1][2] Low levels of GABA are associated with epilepsy. The drug Vigabatrin (4-aminohex-5-enoic acid) works by irreversibly inhibiting GABA transaminase (GABA-AT), the enzyme responsible for degrading GABA.

-

Rational Design: Researchers sought to explore the structure-activity relationship (SAR) of the vinyl/allyl group position.

-

Virtual Screening Breakthrough: Computational docking studies identified 3-aminohex-5-enoic acid as a high-affinity ligand for the GABA-AT active site. The

-amino architecture offers a different binding mode compared to the

B. The Beta-Peptide Revolution

In the late 1990s and early 2000s, pioneers like Dieter Seebach and Samuel Gellman demonstrated that

-

The Need for Functionality: Early

-peptides used simple alkyl side chains (methyl, isobutyl). To create bioactive peptidomimetics, researchers needed side chains that could be chemically modified after peptide assembly.[3] -

The Solution: (R)-3-Aminohex-5-enoic acid was developed to introduce an allyl handle . This allows for "stapling" via Olefin Metathesis, locking the peptide into a bioactive conformation.

Synthesis Protocol: Arndt-Eistert Homologation

While various routes exist (e.g., enzymatic resolution), the Arndt-Eistert Homologation of (R)-Allylglycine is the gold standard for research-grade synthesis. It guarantees the retention of stereochemistry from the commercially available

Pre-requisites

-

Starting Material: Boc-(R)-Allylglycine (commercially available or synthesized from D-Allylglycine).

-

Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), Diazomethane (etherial solution) or TMS-Diazomethane, Silver Benzoate (

). -

Safety Warning: Diazomethane is explosive and toxic. Use a blast shield, polished glassware (no scratches), and a dedicated fume hood. TMS-Diazomethane is a safer alternative but requires careful handling.

Step-by-Step Methodology

Phase 1: Activation (Mixed Anhydride Formation)

-

Dissolve Boc-(R)-Allylglycine (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Cool the solution to -15°C (ice/salt bath).

-

Add N-methylmorpholine (NMM) (11 mmol) followed by dropwise addition of Isobutyl chloroformate (11 mmol).

-

Stir for 15 minutes. A white precipitate (NMM·HCl) will form, confirming activation.

Phase 2: Diazoketone Formation

-

Filter the cold reaction mixture quickly to remove NMM·HCl salts (maintain anhydrous conditions).

-

Add the filtrate dropwise to a solution of Diazomethane (approx. 15 mmol, excess) in diethyl ether at 0°C. Note: The solution must remain yellow, indicating excess diazomethane.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Concentrate the solvent under reduced pressure (use a cold bath) to yield the yellow

-diazoketone intermediate.

Phase 3: Wolff Rearrangement

-

Dissolve the crude diazoketone in a mixture of THF/Water (9:1, 50 mL).

-

Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (1 eq).

-

Reaction: The mixture will evolve nitrogen gas (

). Protect from light and stir until gas evolution ceases (approx. 1-3 hours). -

Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl (to pH 2). Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over

. Recrystallize from Hexane/Ethyl Acetate to obtain pure Boc-(R)-3-aminohex-5-enoic acid . -

Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt (CAS 82448-92-8).

Mechanistic Insight & Visualization

The critical step determining the success of this synthesis is the Wolff Rearrangement . It converts the carbon skeleton from an

Workflow Diagram

Caption: Step-wise transformation from alpha- to beta-amino acid via Arndt-Eistert Homologation, highlighting the critical Wolff Rearrangement.

Applications in Drug Development[10][11][12]

Stapled Peptide Therapeutics

The primary utility of (R)-3-aminohex-5-enoic acid is in the synthesis of hydrocarbon-stapled peptides .

-

Protocol: Two units of this amino acid are incorporated into a peptide sequence at positions

and -

Reaction: Grubbs' Catalyst (1st or 2nd Gen) is added to induce Ring-Closing Metathesis (RCM) between the two allyl side chains.

-

Result: A macrocyclic "staple" that locks the peptide into a helical conformation, increasing cell permeability and binding affinity to targets like p53/MDM2 or BCL-2.

Antiepileptic Research (GABA-AT)

As a GABA analog, the molecule serves as a probe for the GABA-AT active site.

-

Mechanism: Unlike Vigabatrin, which forms a covalent adduct via a Michael addition to the PLP cofactor, (R)-3-aminohex-5-enoic acid explores the steric tolerance of the enzyme's "hydrophobic pocket."

-

Status: While not a marketed drug itself, it is a critical "tool compound" for validating new binding pockets on the GABA-AT enzyme.

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913–941.

-

Krishnan, A., et al. (2015). "Hexonic derivatives as human GABA-AT inhibitors: A molecular docking approach." Bangladesh Journal of Pharmacology, 10, 207-213.

-

Podlech, J., & Seebach, D. (1995). "On the Preparation of Beta-Amino Acids from Alpha-Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen, 1995(7), 1217–1228.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11246183, (3R)-3-aminohex-5-enoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US9017656B2 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]

- 4. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 5. US20200216495A1 - Tau aggregation peptide inhibitors - Google Patents [patents.google.com]

Technical Guide: (R)-3-Aminohex-5-enoic Acid as a GABA Analogue

The following technical guide details the pharmacological profile, synthesis, and experimental validation of (R)-3-Aminohex-5-enoic acid (also known as

Role: GABA-AT Inhibitor & Peptidomimetic Scaffold

CAS: 270263-04-2 (Generic/Isomer Specific) | Class:

Executive Summary

(R)-3-Aminohex-5-enoic acid is a chiral

Research identifies this compound as a high-affinity ligand for GABA Aminotransferase (GABA-AT) , the enzyme responsible for GABA degradation. By inhibiting GABA-AT, it elevates synaptic GABA levels, presenting a potential anticonvulsant mechanism. Additionally, its

Chemical Architecture & Homology

To understand the pharmacological distinctiveness of (R)-3-aminohex-5-enoic acid, it must be compared to GABA and its clinical analogue, Vigabatrin.

Table 1: Structural & Functional Comparison

| Compound | Structure Class | IUPAC Name | Mechanism of Action |

| GABA | 4-aminobutanoic acid | Endogenous Agonist (GABA-A/B) | |

| Vigabatrin | 4-aminohex-5-enoic acid | Irreversible GABA-AT Inhibitor (Suicide Substrate) | |

| (R)-3-Aminohex-5-enoic acid | (3R)-3-aminohex-5-enoic acid | Competitive GABA-AT Inhibitor (Putative); Peptidomimetic |

Structural Logic

- -Substitution: The shift of the amino group from C4 (gamma) to C3 (beta) alters the binding mode within the GABA-AT active site.

-

Homoallyl Side Chain: The C5-C6 alkene tail mimics the lipophilic vinyl group of Vigabatrin but is tethered to the

-carbon. This steric bulk is critical for occupying the hydrophobic pocket of the enzyme.

Figure 1: Structural derivation of (R)-3-aminohex-5-enoic acid compared to GABA and Vigabatrin.

Pharmacological Mechanism: GABA-AT Inhibition

The primary therapeutic target for this analogue is GABA Aminotransferase (GABA-AT) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.

Mechanism of Action

Unlike Vigabatrin, which uses its

-

Binding: The carboxylate group anchors the molecule to Arg192 in the active site.

-

Steric Blockade: The

-homoallyl side chain occupies the substrate channel, preventing the entry of endogenous GABA. -

Metabolic Stability: As a

-amino acid, it is resistant to the transamination reaction itself, meaning it is not degraded by the enzyme it inhibits.

Signaling Pathway Impact

Inhibition of GABA-AT disrupts the "GABA Shunt," preventing the conversion of GABA to Succinic Semialdehyde (SSA).

Figure 2: Disruption of the GABA catabolic pathway by (R)-3-aminohex-5-enoic acid.

Chemical Synthesis Protocol

The most robust method for synthesizing enantiopure (R)-3-aminohex-5-enoic acid is the Arndt-Eistert Homologation of the commercially available

Reagents Required[2][3][4]

-

Starting Material: Boc-D-Allylglycine (Boc-2-amino-4-pentenoic acid).

-

Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).

-

Diazotization: TMS-Diazomethane (safer alternative to diazomethane).

-

Rearrangement: Silver benzoate (catalyst), 1,4-Dioxane/Water.

Step-by-Step Workflow

-

Mixed Anhydride Formation:

-

Dissolve Boc-D-Allylglycine (10 mmol) in dry THF at -15°C.

-

Add NMM (11 mmol) followed by dropwise addition of Isobutyl chloroformate (11 mmol).

-

Stir for 15 minutes to form the mixed anhydride.

-

-

Diazoketone Synthesis:

-

Add TMS-Diazomethane (2.0 M in hexanes, 15 mmol) to the cold solution.

-

Allow the mixture to warm to 0°C and stir for 3 hours.

-

Safety: Perform in a fume hood; diazoketones are potential sensitizers.

-

Result: Formation of the

-diazo-

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in 1,4-Dioxane/Water (9:1).

-

Add Silver Benzoate (0.1 eq).

-

Sonicate or heat to 70°C until nitrogen evolution ceases (approx. 1-2 hours).

-

Mechanism: The diazoketone rearranges to a ketene, which is trapped by water to form the

-amino acid.

-

-

Isolation:

-

Acidify to pH 3 with 1N HCl.

-

Extract with Ethyl Acetate (3x).

-

Purify via column chromatography (Hexane/EtOAc).

-

Deprotection (Optional): Treat with 4N HCl in Dioxane to yield the free amino acid hydrochloride salt.

-

Figure 3: Arndt-Eistert synthesis pathway for (R)-3-aminohex-5-enoic acid.

Experimental Validation Protocols

To validate the compound's efficacy as a GABA analogue, the following assays are standard.

A. In Silico: Molecular Docking (AutoDock Vina)

-

Objective: Predict binding affinity to GABA-AT.

-

Protein Source: Human GABA-AT homology model (template PDB: 1OHV - Pig GABA-AT).

-

Grid Box: Centered on the PLP cofactor (active site).

-

Parameters: Exhaustiveness = 8; Energy Range = 4 kcal/mol.

-

Success Metric: Binding affinity < -6.5 kcal/mol (comparable to Vigabatrin).

B. In Vitro: GABA-AT Inhibition Assay

This coupled enzyme assay measures the production of succinic semialdehyde (SSA) indirectly via the reduction of NAD+.

-

Buffer Preparation: 100 mM Pyrophosphate buffer (pH 8.5) containing 5 mM

-ketoglutarate and 1 mM NAD+. -

Enzyme Mix: Add purified GABA-AT (0.5 U/mL) and Succinic Semialdehyde Dehydrogenase (SSADH, 1 U/mL).

-

Inhibitor Incubation: Pre-incubate enzyme mix with (R)-3-aminohex-5-enoic acid (0.1 µM – 100 µM) for 30 minutes at 37°C.

-

Start Reaction: Add GABA (5 mM).

-

Detection: Monitor absorbance at 340 nm (NADH formation) for 10 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

-

Hexonic derivatives as human GABA-AT inhibitors: A molecular docking approach. Source: ResearchGate (2015). Context: Identifies 3-aminohex-5-enoic acid as a top hit for GABA-AT inhibition via virtual screening. URL:[Link]

-

Peptidomimetic macrocycles (Patent US8927500B2). Source: Google Patents (Aileron Therapeutics).[1][2][3] Context: Describes the use of 3-aminohex-5-enoic acid as a key building block for stabilized peptide therapeutics. URL:

-

Molecules targeting mutant RAS protein (Patent WO2021165452A1). Source: Google Patents.[4][1][2][3] Context: Validates the stability and utility of beta-homoallylglycine in biological systems. URL:

Sources

- 1. US8927500B2 - Peptidomimetic macrocycles - Google Patents [patents.google.com]

- 2. US8927500B2 - Peptidomimetic macrocycles - Google Patents [patents.google.com]

- 3. US9017656B2 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]

- 4. AU2017336440A1 - Therapeutic MOTS-c related peptides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of (R)-3-Aminohex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activity of (R)-3-Aminohex-5-enoic acid, a chiral unsaturated gamma-aminobutyric acid (GABA) analogue. Drawing upon extensive research into structurally related compounds, particularly known inhibitors of GABA aminotransferase (GABA-T), this document outlines the scientific rationale for investigating (R)-3-Aminohex-5-enoic acid as a potential modulator of the GABAergic system. While direct experimental data on this specific enantiomer is limited in publicly accessible literature, this guide serves as a foundational resource for researchers by detailing the theoretical framework, proposing a mechanism of action, and providing robust, validated experimental protocols to empirically determine its biological activity. The content herein is structured to empower scientific inquiry and accelerate the exploration of (R)-3-Aminohex-5-enoic acid's therapeutic potential.

Introduction: The GABAergic System and the Therapeutic Promise of its Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). The delicate balance between excitatory glutamatergic and inhibitory GABAergic signaling is fundamental for normal brain function. Disruptions in this equilibrium are implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity. Consequently, molecules that can modulate GABAergic tone represent a significant area of interest in drug discovery and development.

A key enzyme in the regulation of GABA levels is GABA aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA.[1][2] By inhibiting GABA-T, the concentration of GABA in the synaptic cleft and surrounding neuronal environment can be increased, thereby enhancing inhibitory neurotransmission.[1] This mechanism of action is clinically validated by the antiepileptic drug vigabatrin ((S)-4-aminohex-5-enoic acid), an irreversible inhibitor of GABA-T.[3]

(R)-3-Aminohex-5-enoic acid is a structural analogue of vigabatrin, and as such, it is a compelling candidate for investigation as a novel GABA-T inhibitor. The stereochemistry at the 3-position and the placement of the vinyl group are expected to influence its interaction with the active site of GABA-T, potentially offering a distinct pharmacological profile. This guide will delve into the hypothesized biological activity of the (R)-enantiomer and provide the necessary experimental framework to elucidate its true potential.

Hypothesized Mechanism of Action of (R)-3-Aminohex-5-enoic Acid

Based on the well-established mechanism of action of vigabatrin and other unsaturated GABA analogues, it is hypothesized that (R)-3-Aminohex-5-enoic acid acts as a mechanism-based inhibitor of GABA-T. This proposed mechanism is a testament to the intricate and elegant chemistry that can be harnessed to achieve targeted enzyme inhibition.

The catalytic cycle of GABA-T involves the formation of a Schiff base between the amino group of GABA and the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. It is postulated that (R)-3-Aminohex-5-enoic acid, as a GABA mimic, will similarly engage with the PLP cofactor. The presence of the terminal vinyl group is the cornerstone of its hypothesized irreversible inhibitory activity. Following the formation of the Schiff base, a series of enzymatic proton transfers is expected to occur, leading to the formation of a reactive Michael acceptor. This highly electrophilic species can then be attacked by a nucleophilic residue in the active site of GABA-T, resulting in a covalent and irreversible bond. This covalent modification of the enzyme leads to its inactivation, thereby preventing the degradation of GABA.

Figure 1: Hypothesized mechanism of irreversible inhibition of GABA-T by (R)-3-Aminohex-5-enoic acid.

The stereochemistry of the molecule is of paramount importance, as enzymatic reactions are inherently chiral.[4][5] The (R)-configuration at the 3-position will dictate the precise orientation of the molecule within the active site, influencing the efficiency of the Schiff base formation and the subsequent inactivation steps. It is plausible that the (R)- and (S)-enantiomers exhibit significantly different potencies as GABA-T inhibitors, a common phenomenon in pharmacology.[4][5]

Experimental Protocols for the Elucidation of Biological Activity

To transition from a hypothesized mechanism to empirical evidence, a systematic and rigorous experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the biological activity of (R)-3-Aminohex-5-enoic acid.

Enantioselective Synthesis of (R)-3-Aminohex-5-enoic Acid

The availability of enantiomerically pure (R)-3-Aminohex-5-enoic acid is a prerequisite for its pharmacological evaluation. While the compound is commercially available, in-house synthesis may be required for larger quantities or for the generation of derivatives. Several synthetic routes can be envisioned, often starting from chiral precursors or employing asymmetric synthesis strategies. A representative synthetic workflow is outlined below.

Figure 2: Generalized workflow for the enantioselective synthesis of (R)-3-Aminohex-5-enoic acid.

A detailed, exemplary protocol for the synthesis of Boc-protected (R)-3-Aminohex-5-enoic acid is as follows:

-

Step 1: Synthesis of (R)-N-Boc-3-amino-5-hexen-1-ol:

-

To a solution of commercially available (R)-N-Boc-allylglycine in anhydrous THF at 0°C under an argon atmosphere, add borane-dimethyl sulfide complex dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction with methanol at 0°C.

-

Concentrate the mixture under reduced pressure and purify by column chromatography to yield the corresponding alcohol.

-

-

Step 2: Oxidation to the Aldehyde:

-

Dissolve the alcohol from Step 1 in dichloromethane.

-

Add Dess-Martin periodinane in one portion at room temperature.

-

Stir the reaction for 2 hours, then quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate to give the crude aldehyde.

-

-

Step 3: Wittig Reaction to form (R)-N-Boc-3-aminohex-5-enoic acid methyl ester:

-

To a suspension of methyl(triphenyl)phosphonium bromide in anhydrous THF at -78°C, add n-butyllithium dropwise.

-

Stir the resulting ylide solution at 0°C for 30 minutes.

-

Cool the reaction back to -78°C and add a solution of the crude aldehyde from Step 2 in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by column chromatography.

-

-

Step 4: Saponification to (R)-N-Boc-3-aminohex-5-enoic acid:

-

Dissolve the methyl ester from Step 3 in a mixture of THF and water.

-

Add lithium hydroxide and stir the reaction at room temperature for 3 hours.

-

Acidify the reaction mixture with 1N HCl to pH 3 and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate and concentrate to yield the Boc-protected final product.

-

-

Step 5: Deprotection to (R)-3-Aminohex-5-enoic acid:

-

Dissolve the Boc-protected acid in a solution of HCl in dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure to obtain the hydrochloride salt of (R)-3-Aminohex-5-enoic acid.

-

In Vitro GABA-T Inhibition Assay

The primary in vitro assay to determine the biological activity of (R)-3-Aminohex-5-enoic acid is a GABA-T inhibition assay. This can be performed using purified GABA-T from a biological source (e.g., porcine brain) or recombinant human GABA-T. A continuous spectrophotometric assay is commonly employed.

Protocol for Spectrophotometric GABA-T Inhibition Assay:

-

Reagents and Buffers:

-

Potassium pyrophosphate buffer (50 mM, pH 8.6)

-

GABA solution (stock solution in buffer)

-

α-ketoglutarate (stock solution in buffer)

-

NADP+ (stock solution in buffer)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Purified GABA-T

-

(R)-3-Aminohex-5-enoic acid (test compound, various concentrations)

-

Vigabatrin (positive control)

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the potassium pyrophosphate buffer, GABA, α-ketoglutarate, NADP+, and SSADH to each well.

-

Add the test compound or positive control at various concentrations to the respective wells. Include a vehicle control (buffer).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding GABA-T to each well.

-

Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The rate of NADPH formation is directly proportional to the GABA-T activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To investigate the mechanism of inhibition (e.g., time-dependent irreversible inhibition), pre-incubate the enzyme with the inhibitor for various time points before initiating the reaction.

-

| Parameter | Description |

| IC50 | The concentration of the inhibitor that reduces the enzyme activity by 50%. |

| Ki | The inhibition constant, a measure of the inhibitor's binding affinity. |

| kinact | The maximal rate of enzyme inactivation for irreversible inhibitors. |

In Vivo Microdialysis for GABA Measurement

To assess the in vivo effects of (R)-3-Aminohex-5-enoic acid on brain GABA levels, in vivo microdialysis in a suitable animal model (e.g., rat or mouse) is the gold standard.[6][7] This technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of a specific brain region.

Protocol for In Vivo Microdialysis:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

-

Secure the guide cannula with dental cement.

-

Allow the animal to recover from surgery for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours.

-

Administer (R)-3-Aminohex-5-enoic acid (e.g., via intraperitoneal injection) or vehicle.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Analysis of GABA Levels:

-

Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).

-

-

Data Analysis:

-

Quantify the GABA concentration in each sample.

-

Express the post-administration GABA levels as a percentage of the baseline levels.

-

Compare the changes in extracellular GABA levels between the treated and vehicle control groups.

-

Figure 3: Experimental workflow for in vivo microdialysis to measure brain GABA levels.

Data Summary and Interpretation

| Compound | Type of Inhibition | Potency (IC50 or Ki) | Reference |

| Vigabatrin ((S)-4-aminohex-5-enoic acid) | Irreversible | IC50 ≈ 10 µM | [3] |

| Gabaculine | Irreversible | IC50 ≈ 2.8 µM | |

| (Z)-4-amino-6-fluoro-5-hexenoic acid | Irreversible | More potent than vigabatrin | [6] |

| (R)-3-Aminohex-5-enoic acid | Hypothesized: Irreversible | To be determined | - |

The successful execution of the described experimental protocols will enable the population of this table with robust data for (R)-3-Aminohex-5-enoic acid, thereby providing a clear quantitative measure of its biological activity and a solid foundation for further preclinical development.

Conclusion and Future Directions

(R)-3-Aminohex-5-enoic acid represents a promising, yet underexplored, molecule with the potential to act as a novel inhibitor of GABA aminotransferase. Its structural similarity to the clinically approved drug vigabatrin provides a strong rationale for its investigation. This technical guide has laid out the hypothesized mechanism of action and, more importantly, a detailed experimental roadmap for the definitive characterization of its biological activity.

Future research should focus on a thorough investigation of its enantiomer, (S)-3-Aminohex-5-enoic acid, to understand the stereochemical requirements for GABA-T inhibition. Furthermore, comprehensive in vivo studies to assess its anticonvulsant, anxiolytic, or other CNS effects, along with pharmacokinetic and toxicological profiling, will be crucial next steps in evaluating its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of (R)-3-Aminohex-5-enoic acid but also contribute to the broader understanding of the structure-activity relationships of GABA-T inhibitors.

References

-

Kolb, M., Barth, J., Heydt, J. G., & Jung, M. J. (1987). Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors. Journal of Medicinal Chemistry, 30(2), 267–272. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in Pharmacological Sciences, 30(12), 634–641. [Link]

-

Kovács, Z., Kékesi, K. A., & Juhász, G. (2009). Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements. Current Topics in Medicinal Chemistry, 9(11), 969-983. [Link]

-

Kovács, Z., Kékesi, K. A., & Juhász, G. (2009). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. Current Topics in Medicinal Chemistry, 9(11), 969–983. [Link]

-

Timmerman, W., & Westerink, B. H. (1997). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of Neurochemistry, 68(1), 1–11. [Link]

-

Lee, H. J., Chun, W., & Kwon, Y. S. (2020). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology and Applied Biochemistry, 67(5), 768–775. [Link]

-

Qiu, J., Pingsterhaus, J. M., & Silverman, R. B. (2001). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Journal of Medicinal Chemistry, 44(25), 4347–4355. [Link]

-

Jung, M. J., Lippert, B., Metcalf, B. W., Böhlen, P., & Schechter, P. J. (1977). gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice. Journal of Neurochemistry, 29(5), 797–802. [Link]

-

Wood, J. D., Kurylo, E., & Sooi, L. K. (1979). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Canadian Journal of Physiology and Pharmacology, 57(7), 697–701. [Link]

-

Yasir, M., Park, J., Lee, Y., Han, E. T., Park, W. S., Han, J. H., ... & Lee, H. J. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. [Link]

-

Dhaher, R., & Taha, A. A. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(7), 6331. [Link]

-

Patsnap. (2024). What are GABA transaminase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Wei, Z. Y., & Knaus, E. E. (1994). A short efficient synthesis of (S)-4-amino-5-hexenoic acid [(S)-vigabatrin]. The Journal of Organic Chemistry, 59(16), 4642–4644. [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxyhexanoic acid. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. Retrieved February 10, 2026, from [Link]

-

Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo. Journal of Neurochemistry, 28(4), 717–723. [Link]

-

PubChem. (n.d.). 3-Aminohex-5-enoic acid. Retrieved February 10, 2026, from [Link]

-

Lenicque, P. M., Wepierre, J., & Cohen, Y. (1979). Protection by 4-amino-hex-5-enoic acid (gamma-vinyl GABA) and hypobaric hypoxia against kainic acid neurotoxicity. Psychopharmacology, 66(1), 51–53. [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)-5-methylhex-5-enoic acid. Retrieved February 10, 2026, from [Link]

-

Brøsen, K., & Gram, L. F. (1989). Importance of drug enantiomers in clinical pharmacology. European Journal of Clinical Pharmacology, 36(6), 537–539. [Link]

-

Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(5), 350–355. [Link]

-

Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (1994). N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid. Journal of Medicinal Chemistry, 37(16), 2489–2505. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]

- 7. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Putative Role of (R)-3-Aminohex-5-enoic Acid as an Inhibitory Neurotransmitter: A Case of Mistaken Identity and a Pivot to a Clinically Relevant Isomer

A Note to the Reader: Initial research into the topic of "(R)-3-Aminohex-5-enoic acid" as an inhibitory neurotransmitter has revealed a significant gap in the existing scientific literature. There are currently no substantial, peer-reviewed studies that characterize or establish this specific molecule as a direct-acting inhibitory neurotransmitter. However, the query leads to a closely related and clinically significant structural isomer, Vigabatrin , which is chemically known as (±)-4-aminohex-5-enoic acid.[1][2][3]

This technical guide has been structured to address this reality. It will first briefly discuss the requested compound, (R)-3-Aminohex-5-enoic acid, in the context of the available information. The guide will then pivot to an in-depth exploration of its well-studied isomer, Vigabatrin, as a paradigm for understanding how a GABA analogue can function as a therapeutic agent in the central nervous system. This approach allows us to adhere to the principles of scientific integrity while providing valuable, technically relevant information for researchers, scientists, and drug development professionals.

Part 1: The Enigma of (R)-3-Aminohex-5-enoic Acid

(R)-3-Aminohex-5-enoic acid is a chiral, non-proteinogenic amino acid. Its structure, featuring an amino group at the beta-position relative to the carboxylic acid and a terminal vinyl group, makes it a structural analogue of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[4][5][6]

While its chemical properties are documented[7], its biological activity, particularly its interaction with neurotransmitter systems, remains uncharacterized in the public domain. One could hypothesize that, as a GABA analogue, it might interact with GABA receptors (GABA-A, GABA-B), GABA transporters (GATs), or the enzymes involved in GABA metabolism.[8] However, without experimental data, this remains purely speculative.

A Hypothetical Research Workflow for Characterization

To investigate the potential of (R)-3-Aminohex-5-enoic acid as an inhibitory neurotransmitter, a structured, multi-tiered experimental approach would be required. The following workflow outlines a logical progression for such a research program.

Caption: Hypothetical workflow for characterizing a novel GABA analogue.

Part 2: Vigabatrin - A Case Study of an Indirect-Acting GABAergic Agent

Vigabatrin, with the chemical name (±)-4-aminohex-5-enoic acid, serves as an excellent case study.[1][2] It is an anticonvulsant medication used in the treatment of refractory complex partial seizures and infantile spasms.[9] Although it is a GABA analogue, its mechanism of action is not as a direct neurotransmitter but as a "suicide inhibitor" of an enzyme critical to GABA metabolism.[9][10]

Chemical Properties and Stereochemistry

| Property | Value | Source |

| IUPAC Name | 4-aminohex-5-enoic acid | [1][2] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [3] |

| Chirality | Racemic mixture of (S) and (R) enantiomers | [1] |

| Active Enantiomer | (S)-(+)-enantiomer | [1] |

Vigabatrin is administered as a racemic mixture, but only the (S)-(+)-enantiomer is pharmacologically active.[1] This underscores the critical importance of stereochemistry in drug design and development, as the (R)-enantiomer is inactive.

Mechanism of Action: Irreversible Inhibition of GABA Transaminase

The primary mechanism of action of Vigabatrin is the irreversible inhibition of 4-aminobutyrate transaminase (GABA-T).[2][10] GABA-T is the mitochondrial enzyme responsible for the catabolism of GABA into succinic semialdehyde.[11] By irreversibly binding to and inactivating GABA-T, Vigabatrin prevents the breakdown of GABA.[9][10] This leads to a sustained increase in the concentration of GABA in the presynaptic neuron and synaptic cleft.[3][12] The elevated GABA levels enhance inhibitory neurotransmission throughout the central nervous system, which is the basis for its anticonvulsant effects.

Caption: Mechanism of Vigabatrin action on GABA metabolism.

Experimental Protocol: Measuring GABA-T Inhibition

The following protocol provides a conceptual framework for assessing the inhibitory potential of a compound like Vigabatrin on GABA-T activity in brain tissue homogenates.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound for GABA-T.

Materials:

-

Rodent brain tissue (e.g., cortex or whole brain)

-

Homogenization buffer (e.g., phosphate buffer with protease inhibitors)

-

Substrates: GABA and α-ketoglutarate

-

Cofactor: Pyridoxal 5'-phosphate

-

Assay buffer

-

Test compound (e.g., Vigabatrin) and vehicle control

-

Spectrophotometer or fluorometer

-

96-well microplates

Methodology:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Rapidly dissect the brain tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris. The supernatant, containing the mitochondrial fraction with GABA-T, is collected.

-

Determine the total protein concentration of the supernatant (e.g., using a Bradford or BCA assay).

-

-

Enzyme Assay:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the brain homogenate (enzyme source), pyridoxal 5'-phosphate, and the test compound or vehicle.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme. This is particularly important for irreversible inhibitors.

-

Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).

-

The reaction produces glutamate and succinic semialdehyde. The rate of reaction can be measured by coupling the production of glutamate to a subsequent reaction that produces a detectable signal (e.g., NADPH production measured by absorbance at 340 nm, or a fluorescent product).

-

Monitor the change in absorbance or fluorescence over time at a controlled temperature.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Normalize the velocities to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Causality and Trustworthiness: This self-validating protocol includes a vehicle control to establish baseline enzyme activity and serial dilutions to create a dose-response relationship. The determination of an IC₅₀ value provides a quantitative measure of the compound's potency, allowing for direct comparison with other potential inhibitors. The use of a coupled-enzyme system is a standard, reliable method for monitoring the activity of transaminases.

Part 3: Therapeutic Implications and Future Directions

While Vigabatrin is an effective anticonvulsant, its use is limited due to a significant side effect: a risk of permanent peripheral visual field defects.[1] This highlights a critical challenge in drug development—balancing efficacy with safety.

The exploration of novel GABA analogues, including potentially (R)-3-Aminohex-5-enoic acid, continues to be an area of interest. The goal is to develop compounds with improved therapeutic windows, potentially through different mechanisms of action (e.g., specific GABA receptor subtype modulation, GAT inhibition) or improved safety profiles. The hypothetical workflow outlined in Part 1 provides a roadmap for how such a novel compound could be rigorously evaluated, moving from initial in vitro screening to functional assays and finally to in vivo studies to determine its true potential as a therapeutic agent for neurological disorders.

References

-

Title: Vigabatrin | C6H11NO2 | CID 5665 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: GABA analogue - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Vigabatrin | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: ビガバトリン , Vigabatrin - New Drug Approvals Source: New Drug Approvals URL: [Link]

-

Title: 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 3-Aminohex-5-ynoic acid | C6H9NO2 | CID 22602706 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Amino Acids that Play an Important Role in the Functioning of the Nervous System Review Source: ResearchGate (Note: The original source may vary, but this is a common aggregator) URL: [Link]

-

Title: The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection Source: MDPI URL: [Link]

-

Title: Amino Acid Neurotransmitters Source: Neuroscience Online, The University of Texas Health Science Center at Houston URL: [Link]

-

Title: Amines as Neurotransmitters Source: Chemistry LibreTexts URL: [Link]

-

Title: (Z,5S)-5-aminohex-3-enoic acid | C6H11NO2 | CID 23657261 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Neurotransmitters: What they are, functions, and psychology Source: Medical News Today URL: [Link]

Sources

- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vigabatrin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. (±)-Vigabatrin | Sigma-Aldrich [sigmaaldrich.com]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Neurotransmitters: What they are, functions, and psychology [medicalnewstoday.com]

- 7. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Amino Acids that Play an Important Role in the Functioning of the Nervous System Review | ClinicSearch [clinicsearchonline.org]

- 12. (±)-4-aminohex-5-enoic acid | 68506-86-5 [chemicalbook.com]

Purification methods for (R)-3-Aminohex-5-enoic acid

Application Note: High-Purity Isolation of (R)-3-Aminohex-5-enoic Acid

Executive Summary

(R)-3-Aminohex-5-enoic acid (CAS: 332064-79-6) is a critical

The purification of this molecule presents a dual challenge:

-

Zwitterionic Polarity: Highly soluble in water, making extraction with organic solvents inefficient.

-

Alkene Instability: The terminal double bond at C5 is susceptible to oxidation or polymerization under harsh acidic/thermal conditions.

This guide details a two-stage purification protocol: Cation Exchange Chromatography (CEX) for bulk desalting and isolation of the zwitterion, followed by Hydrochloric Acid Salt Crystallization for enantiomeric enrichment and final polishing.

Purification Strategy & Logic

The isolation strategy relies on the amphoteric nature of the

-

Stage 1: Capture & Release (CEX). The crude reaction mixture (often containing enzymes, salts, or unreacted esters) is acidified. The amino acid becomes protonated (

) and binds to a strong cation exchanger (sulfonic acid type). Neutral/anionic impurities are washed away.[1] The product is eluted with ammonia.[2] -

Stage 2: Kinetic Crystallization. The zwitterion is converted to its hydrochloride salt. The (R)-enantiomer HCl salt forms a stable crystal lattice in specific solvent systems, allowing rejection of the (S)-enantiomer and minor regioisomers.

Workflow Logic Diagram

Figure 1: Logical flow for the isolation of (R)-3-aminohex-5-enoic acid from crude hydrolysate.

Detailed Protocols

Protocol A: Cation Exchange Chromatography (Desalting & Isolation)

Objective: To isolate the amino acid zwitterion from inorganic salts and non-basic organic impurities.

Materials:

-

Resin: Dowex 50W-X8 (100-200 mesh), Hydrogen form.

-

Column: Glass column with fritted disc (approx. 20g resin per 1g crude).

-

Eluents: Distilled Water (Milli-Q), 1.5M Ammonium Hydroxide (

).

Procedure:

-

Resin Activation:

-

Swell the resin in water for 30 minutes.

-

Wash with 2M HCl (3 CV - Column Volumes) to ensure complete

form. -

Rinse with distilled water until effluent pH is neutral (~pH 6-7).

-

-

Sample Loading:

-

Dissolve the crude residue in a minimum volume of water.[2] Adjust pH to ~2.0 using dilute HCl.

-

Note: Acidification ensures the amino group is fully protonated (

) for binding. -

Load carefully onto the resin bed at a flow rate of 1 mL/min.

-

-

Washing:

-

Flush with distilled water (3-5 CV) until the effluent is neutral and UV absorbance (210 nm) returns to baseline.

-

Mechanism:[3] This removes anionic byproducts (e.g., carboxylates from starting materials) and neutral organics.

-

-

Elution:

-

Elute with 1.5M

. -

Collect fractions (approx. 10-15 mL each).

-

Monitor fractions via TLC (ninhydrin stain) or spot test. The product will elute as the pH of the effluent becomes basic.

-

-

Isolation:

-

Pool ninhydrin-positive fractions.

-

Crucial: Evaporate under reduced pressure at <40°C . High heat can cause polymerization of the alkene or lactamization.

-

Lyophilize the residue to obtain the white, fluffy zwitterion.

-

Protocol B: Hydrochloride Salt Formation & Crystallization

Objective: To upgrade enantiomeric excess (ee) and chemical purity.

Materials:

-

4M HCl in Dioxane or Acetyl Chloride/Methanol.

-

Solvents: Anhydrous Methanol (MeOH), Diethyl Ether (

).

Procedure:

-

Salt Formation:

-

Dissolve the zwitterion from Protocol A in a minimum volume of anhydrous MeOH (approx. 5 mL per gram).

-

Cool to 0°C in an ice bath.[4]

-

Add 4M HCl in Dioxane (1.1 equivalents) dropwise. Stir for 30 minutes.

-

Evaporate to dryness to yield the crude HCl salt.

-

-

Recrystallization:

-

Dissolve the crude salt in boiling MeOH (minimum amount to solubilize).

-

Filtration: If insoluble particles remain, hot filter through a 0.45

m PTFE membrane. -

Slowly add

(or cold acetone) to the hot solution until persistent turbidity is observed (cloud point). -

Add a few drops of MeOH to clear the solution.

-

Allow to cool slowly to room temperature, then store at 4°C overnight.

-

-

Collection:

-

Filter the white needles under argon (hygroscopic).

-

Wash with cold

. -

Dry under high vacuum (

mbar) for 24 hours.

-

Analytical Quality Control

1. Enantiomeric Excess (ee) Determination Direct chiral HPLC is preferred over derivatization to avoid kinetic resolution artifacts.

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase: 50mM aqueous

/ Acetonitrile (80:20). -

Detection: UV at 210 nm (detects the alkene and carbonyl).

-

Retention: The (R)-isomer typically elutes distinct from the (S)-isomer due to the chiral crown ether or zwitterionic selector interaction.

2. NMR Validation

-

1H NMR (400 MHz, D2O): Verify the integral of the alkene protons.

-

5.8 (m, 1H, -CH=),

-

Check for the absence of solvent peaks (MeOH/Dioxane) which can trap in the lattice.

-

5.8 (m, 1H, -CH=),

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Recovery (CEX) | Product eluted during wash | Ensure loading pH is < 2.5. If pH is too high, the amino group deprotonates and won't bind. |

| Oily Product (Crystallization) | Presence of water | The HCl salt is hygroscopic. Ensure MeOH is anhydrous. Use |

| Polymerization | Thermal stress | Keep water bath <40°C during evaporation. Add a trace of BHT (radical inhibitor) if bulk storage is required. |

| Low ee | Racemization during hydrolysis | Avoid strong bases during the antecedent synthesis steps. Recrystallize twice if ee < 95%. |

References

-

Sigma-Aldrich. (R)-3-Aminohex-5-enoic acid hydrochloride Product Specification. Link (Verified Source for CAS & Properties).

-

PubChem. 3-Aminohex-5-enoic acid Compound Summary. National Library of Medicine. Link.

-

GoldBio. Ion Exchange Chromatography Protocol & Principles. Link.

-

Conduct Science. Ion-exchange Chromatography Protocol. Link.

-

Organic Syntheses.General Procedures for Amino Acid Purification.

-amino acid protocols). Link.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (R)-3-Aminohex-5-enoic Acid

Introduction: The Analytical Challenge

(R)-3-Aminohex-5-enoic acid is a chiral, non-proteinogenic β-amino acid featuring a terminal alkene moiety.[1][2][3] Its structure presents a unique analytical challenge, requiring unambiguous confirmation of its carbon backbone, the precise location of the amino group and carboxylic acid, and the integrity of the vinyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of such small molecules in solution.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to acquire and interpret a full suite of NMR data for (R)-3-Aminohex-5-enoic acid. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols and interpretation logic detailed herein are designed to deliver an authoritative and comprehensive structural assignment.

Foundational NMR Strategy for Structural Elucidation

A multi-dimensional NMR approach is essential for a complete and confident assignment of (R)-3-Aminohex-5-enoic acid. Our strategy integrates one-dimensional (1D) and two-dimensional (2D) experiments, where each provides a unique piece of the structural puzzle, and together they form a cross-verifying dataset.

-

1D ¹H NMR: Reveals the number of distinct proton environments, their relative populations (integration), and their local connectivity through spin-spin (J) coupling (multiplicity).

-

1D ¹³C NMR {¹H}: Identifies the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling correlations, providing a clear roadmap of the proton connectivity network within the molecule, which is invaluable for tracing the carbon skeleton.[4][5][6]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-C one-bond connectivities.[7][8][9][10]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms and for unambiguously placing functional groups like the carbonyl.[9][11][12][13][14]

Experimental Design & Protocols

Accuracy in NMR begins with meticulous sample preparation and correctly chosen acquisition parameters.

Protocol: Sample Preparation

The quality of the NMR spectra is directly dependent on the quality of the sample.

-

Analyte Purity: Ensure the (R)-3-Aminohex-5-enoic acid sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: The choice of a deuterated solvent is critical.[15]

-

Deuterium Oxide (D₂O): An excellent choice as the compound is an amino acid. The labile amine (-NH₂) and carboxylic acid (-OH) protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum and removes broad exchange peaks. A small amount of a pH buffer may be used to ensure consistent chemical shifts.

-

DMSO-d₆: A suitable alternative that will allow observation of the -NH₂ and -OH protons, which typically appear as broad signals.

-

-

Concentration: For a small molecule of this size (MW: 129.16 g/mol ), a concentration of 10-25 mg in 0.6-0.7 mL of deuterated solvent is recommended for obtaining high-quality 1D and 2D spectra in a reasonable time.[15][16][17]

-

Sample Handling: a. Weigh 10-25 mg of (R)-3-Aminohex-5-enoic acid directly into a clean, dry vial. b. Add 0.7 mL of the chosen deuterated solvent (e.g., D₂O). c. Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[15] d. Transfer the homogeneous solution to a high-quality, clean 5 mm NMR tube.[17][18] e. Cap the tube securely and label it clearly.[19]

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

| Experiment | Key Parameters & Rationale |

| ¹H NMR | Acquisition Time: 2-3 seconds (for good digital resolution). Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons). Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio). |

| ¹³C NMR | Acquisition Time: 1-2 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans (ns): 1024 or more (due to the low natural abundance and sensitivity of ¹³C). |

| COSY | Spectral Width: Set to cover all proton signals. Data Points (F2 & F1): 1024 x 256 (a good balance of resolution and experiment time). Number of Scans (ns): 4-8 per increment. |

| HSQC | ¹³C Spectral Width: Set to cover the expected carbon chemical shift range (~0-180 ppm). Optimization: Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz. Number of Scans (ns): 8-16 per increment. |

| HMBC | ¹³C Spectral Width: Set to cover the full carbon range. Optimization: Set the long-range coupling constant (ⁿJCH) to 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations. Number of Scans (ns): 16-32 per increment. |

Spectral Interpretation: A Self-Validating Workflow

For clarity, we will use the following IUPAC-based numbering for the (R)-3-Aminohex-5-enoic acid structure.

Caption: Structure and numbering of (R)-3-Aminohex-5-enoic acid.

Predicted ¹H NMR Spectrum (in D₂O)

-

H5 (1H, ddt): ~5.7-5.9 ppm. This proton is on a double bond (deshielded) and is coupled to H6a, H6b, and the two H4 protons. The result is a complex multiplet, often a doublet of doublet of triplets (ddt).

-

H6a & H6b (2H, m): ~5.0-5.2 ppm. These are the terminal vinyl protons. They are diastereotopic and will show complex splitting from coupling to each other (geminal coupling) and to H5 (vicinal cis/trans coupling).

-

H3 (1H, m): ~3.2-3.4 ppm. This proton is on the carbon bearing the amino group, causing a downfield shift. It is coupled to H2a, H2b, H4a, and H4b, resulting in a multiplet.

-

H2a & H2b (2H, m): ~2.4-2.6 ppm. These protons are alpha to the carbonyl group, which deshields them. They are diastereotopic and coupled to H3, appearing as a multiplet.

-

H4a & H4b (2H, m): ~2.2-2.4 ppm. These allylic protons are coupled to H3 and H5, also resulting in a multiplet.

Predicted ¹³C NMR Spectrum

-

C1 (C=O): ~175-180 ppm. Carbonyl carbon, typically the most downfield signal.

-

C5 (=CH): ~135-140 ppm. Alkene carbon substituted with one proton.

-

C6 (=CH₂): ~115-120 ppm. Terminal alkene carbon.

-

C3 (-CH(NH₂)-): ~50-55 ppm. Carbon attached to the electronegative nitrogen atom.

-

C2 (-CH₂-COOH): ~40-45 ppm. Carbon alpha to the carbonyl.

-

C4 (-CH₂-CH=): ~35-40 ppm. Allylic carbon.

2D Correlation Analysis: Connecting the Pieces

The flowchart below illustrates the logical progression from sample preparation to the final, validated structure.

Caption: Experimental and analytical workflow for NMR analysis.

-

COSY Analysis: The COSY spectrum will reveal two main spin systems.

-

A strong correlation between the H5 multiplet and the H4 multiplet.

-

A strong correlation between the H4 multiplet and the H3 multiplet.

-

A strong correlation between the H3 multiplet and the H2 multiplet. This chain of correlations (H2-H3-H4-H5 ) definitively establishes the connectivity of the carbon backbone.

-

-

HSQC Analysis: This experiment provides the direct one-bond C-H correlations, allowing for the definitive assignment of each carbon atom based on its attached, previously assigned proton. For example, the proton signal at ~3.3 ppm (H3) will show a cross-peak to the carbon signal at ~52 ppm (C3).

-

HMBC Analysis: The HMBC spectrum provides the final, crucial links to validate the structure.

-

Key Correlation 1: The protons at C2 (~2.5 ppm) will show a 2-bond correlation to the carbonyl carbon C1 (~177 ppm). This confirms the placement of the carboxylic acid group next to C2.

-

Key Correlation 2: The proton at C3 (~3.3 ppm) will show a 2-bond correlation to C2 and C4, and a 3-bond correlation to C1 and C5, confirming its central position.

-

Key Correlation 3: The protons at C4 (~2.3 ppm) will show a 2-bond correlation to C3 and C5, and a 3-bond correlation to C6, locking in the position of the vinyl group.

-

The combination of these correlations provides an undeniable and self-consistent structural proof.

Caption: Key COSY (blue) and HMBC (red) correlations.

Data Summary

The following table summarizes the predicted and assigned NMR data for (R)-3-Aminohex-5-enoic acid in D₂O.

| Atom | ¹H δ (ppm) | ¹H Mult. | ¹³C δ (ppm) | Key 2D Correlations |

| 1 | - | - | ~177 | HMBC from H2, H3 |

| 2 | ~2.5 | m | ~42 | COSY to H3; HSQC to C2; HMBC to C1, C3 |

| 3 | ~3.3 | m | ~52 | COSY to H2, H4; HSQC to C3; HMBC to C1, C2, C4, C5 |

| 4 | ~2.3 | m | ~38 | COSY to H3, H5; HSQC to C4; HMBC to C3, C5, C6 |

| 5 | ~5.8 | ddt | ~137 | COSY to H4, H6; HSQC to C5; HMBC to C3, C4 |

| 6 | ~5.1 | m | ~118 | COSY to H5; HSQC to C6; HMBC to C4 |

Note: Chemical shifts (δ) are approximate and can vary based on concentration, pH, and temperature. Multiplicity (Mult.): m = multiplet, ddt = doublet of doublet of triplets.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of (R)-3-Aminohex-5-enoic acid. By integrating ¹H, ¹³C, COSY, HSQC, and HMBC data, a researcher can build a self-validating structural argument, moving from proton spin systems to a fully connected molecular framework. This application note serves as a comprehensive protocol and interpretive guide for achieving an unambiguous and authoritative assignment for this and structurally related molecules.

References

-

Small molecule NMR sample preparation. (2023). Emory University. Available at: [Link]

-

Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available at: [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

NMR Data Processing and Interpretation. Creative Biostructure. Available at: [Link]

-

NMR Data Processing. (n.d.). Encyclopedia of Magnetic Resonance. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

He, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]

-

Johnson, B.A., et al. (2023). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications. Available at: [Link]

-

Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Available at: [Link]

-

NMR Sample Requirements and Preparation. University of Colorado Anschutz Medical Campus. Available at: [Link]

-

NMR Data Processing and Interpretation. T,C&A Lab / Alfa Chemistry. Available at: [Link]

-

Lee, W. K., & Kim, H. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Available at: [Link]

-

Stankevic, M., et al. (2021). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. Available at: [Link]

-

Xu, Y., et al. (2023). A Facile and High-Sensitivity Method for Determining Proteinogenic Amino Acid Enantiomers by Integrating Chiral Phosphinate Derivatizing, 31P NMR, and Parallel Reaction Monitoring. Analytical Chemistry. Available at: [Link]

-

Chiral discrimination of amino acid derivative by ¹³C {¹H} NMR spectroscopy. ResearchGate. Available at: [Link]

-

Topographic map of a 2D COSY NMR spectrum for a mixture of six free amino acids. ResearchGate. Available at: [Link]

-

Monakhova, Y. B., et al. (2022). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Peptide NMR. (n.d.). University of Utrecht. Available at: [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Available at: [Link]

-

HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. Available at: [Link]

-

3-Aminohex-5-enoic acid. PubChem. Available at: [Link]

-

Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

-

Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available at: [Link]

-

The relayed COSY. (n.d.). Available at: [Link]

-

Introduction to COSY NMR Spectroscopy. (2012). YouTube. Available at: [Link]

-

Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1). ResearchGate. Available at: [Link]

-

HMBC correlations of the amino acid tryptophan. ResearchGate. Available at: [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Available at: [Link]

-

NMR Spectroscopy. (n.d.). University of Wisconsin-Madison, Hans Reich NMR Collection. Available at: [Link]

Sources

- 1. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Aminohex-5-enoic acid hydrochloride [sigmaaldrich.com]

- 3. (3S)-3-aminohex-5-enoic acid | 270263-02-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. organomation.com [organomation.com]

- 17. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 19. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

Application Note: High-Resolution Mass Spectrometry & Chiral Quantification of (R)-3-Aminohex-5-enoic Acid

Abstract

This guide details the mass spectrometric characterization and quantification of (R)-3-aminohex-5-enoic acid (CAS: N/A for specific isomer, generic: 16933-24-1), a critical

Introduction & Chemical Context

(R)-3-Aminohex-5-enoic acid is a

The Isomer Challenge

Researchers must distinguish this analyte from Vigabatrin (

-

Target: 3-amino (Beta-position).

-

Interference: 4-amino (Gamma-position).

Figure 1: Structural Logic & Workflow

Caption: Decision tree for selecting HILIC (retention of polar species) vs. Derivatization (chiral resolution).

Mass Spectrometry Characteristics (ESI-MS/MS)

The fragmentation of (R)-3-aminohex-5-enoic acid in positive electrospray ionization (

Fragmentation Pathway Analysis

Unlike saturated amino acids, the terminal alkene at C5 facilitates specific allylic stabilizations.

-

Primary Transition (Quantifier): Loss of Ammonia (

, -17 Da). -

Secondary Transition (Qualifier): Loss of Formic Acid (

, -46 Da). -

Diagnostic Transition: Allylic Cleavage.

-

Cleavage of the C3-C4 bond is less common in low energy CID but can yield

(allyl cation) at high collision energies, distinguishing it from isomers where the alkene is internal.

-

Figure 2: Proposed Fragmentation Mechanism

Caption: ESI+ fragmentation pathways. The m/z 113 transition is most abundant due to facile deamination.

Experimental Protocols

Method A: Direct HILIC-MS/MS (Rapid Quant)

Use this method for pharmacokinetic (PK) studies or reaction monitoring where chirality is not the variable.